molecular formula C12H12O4 B14419779 2-Benzylpent-2-enedioic acid CAS No. 85533-88-6

2-Benzylpent-2-enedioic acid

Cat. No.: B14419779
CAS No.: 85533-88-6
M. Wt: 220.22 g/mol
InChI Key: YMZKCFUJKZDZQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzylpent-2-enedioic acid is an organic compound characterized by a benzyl group attached to a pentenedioic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylpent-2-enedioic acid typically involves the reaction of benzyl bromide with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:

    Reagents: Benzyl bromide, malonic acid, sodium ethoxide

    Conditions: Reflux in ethanol, followed by acidification and heating to induce decarboxylation

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 2-Benzylpent-2-enedioic acid can undergo various chemical reactions, including:

    Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.

    Reduction: The double bond in the pentenedioic acid moiety can be reduced to form saturated derivatives.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2).

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Saturated pentenedioic acid derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

2-Benzylpent-2-enedioic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its role in metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Benzylpent-2-enedioic acid exerts its effects involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

    Benzoic Acid: A simpler aromatic carboxylic acid with similar oxidation properties.

    Pentenedioic Acid: Shares the pentenedioic acid backbone but lacks the benzyl group.

    Benzylmalonic Acid: Similar structure but with a different arrangement of functional groups.

Uniqueness: 2-Benzylpent-2-enedioic acid is unique due to the presence of both a benzyl group and a pentenedioic acid moiety, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its potential biological activities make it a compound of significant interest in both research and industrial contexts.

Properties

CAS No.

85533-88-6

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

2-benzylpent-2-enedioic acid

InChI

InChI=1S/C12H12O4/c13-11(14)7-6-10(12(15)16)8-9-4-2-1-3-5-9/h1-6H,7-8H2,(H,13,14)(H,15,16)

InChI Key

YMZKCFUJKZDZQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=CCC(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.